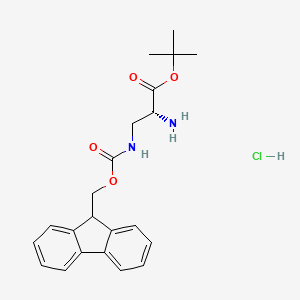
H-D-Dap(Fmoc)-OtBu HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-D-Dap(Fmoc)-OtBu HCl is a synthetic amino acid derivative that is used as a reagent for the synthesis of peptides. It is a derivative of D-Dap, also known as 2,6-diaminopimelic acid, and is used in a variety of applications in the field of peptide chemistry. This compound is used as a building block for the synthesis of peptides and proteins, and its reactivity and stability make it a useful reagent in the laboratory.
作用機序
H-D-Dap(Fmoc)-OtBu HCl is used as a reagent in the synthesis of peptides and proteins. It acts as a building block in the synthesis process, and its reactivity and stability make it a useful reagent in the laboratory. The Fmoc group is removed using trifluoroacetic acid (TFA) or piperidine, and the desired peptide is obtained.
Biochemical and Physiological Effects
H-D-Dap(Fmoc)-OtBu HCl is a synthetic amino acid derivative that is used as a reagent for the synthesis of peptides and proteins. It has no direct biochemical or physiological effects, as it is not a drug or active ingredient.
実験室実験の利点と制限
The advantages of using H-D-Dap(Fmoc)-OtBu HCl for lab experiments include its reactivity and stability, which make it a useful reagent in the laboratory. Additionally, the Fmoc group can be removed using trifluoroacetic acid (TFA) or piperidine, and the desired peptide can be obtained. The main limitation of using this compound is that it is not a drug or active ingredient, and therefore has no direct biochemical or physiological effects.
将来の方向性
The use of H-D-Dap(Fmoc)-OtBu HCl in the laboratory can be further explored in the following ways:
1. Developing new methods for the synthesis of peptides and proteins using this compound.
2. Investigating the potential of this compound to be used as a therapeutic agent.
3. Studying the effects of this compound on the structure and function of proteins.
4. Investigating the potential of this compound to be used as a drug delivery system.
5. Investigating the potential of this compound to be used in the synthesis of peptide-based drugs.
6. Developing new methods for the synthesis of peptide-based drugs using this compound.
7. Investigating the potential of this compound to be used in the synthesis of peptide-based materials.
8. Studying the effects of this compound on the structure and function of peptide-based materials.
9. Investigating the potential of this compound to be used in the synthesis of peptide-based nanomaterials.
10. Studying the effects of this compound on the structure and function of peptide-based nanomaterials.
合成法
H-D-Dap(Fmoc)-OtBu HCl is synthesized using a variety of methods, including the Fmoc (9-fluorenylmethoxycarbonyl) protection method. This method involves the addition of Fmoc-protected amino acid derivatives to a peptide chain. The Fmoc group is then removed using trifluoroacetic acid (TFA) or piperidine, and the desired peptide is obtained.
科学的研究の応用
H-D-Dap(Fmoc)-OtBu HCl is used in a variety of scientific research applications, including the synthesis of peptides and proteins. The compound is used as a building block for the synthesis of peptides and proteins, and its reactivity and stability make it a useful reagent in the laboratory. Additionally, H-D-Dap(Fmoc)-OtBu HCl can be used for the synthesis of peptide-based drugs and for the study of protein structure and function.
特性
IUPAC Name |
tert-butyl (2R)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXUHWUVCJVBIF-FSRHSHDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



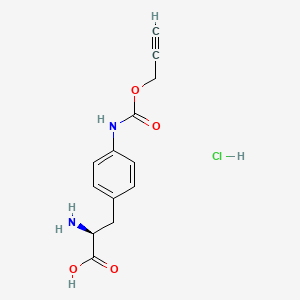



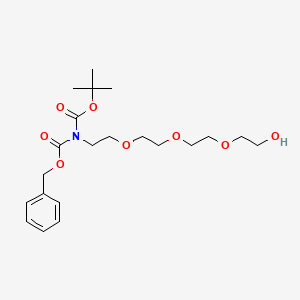
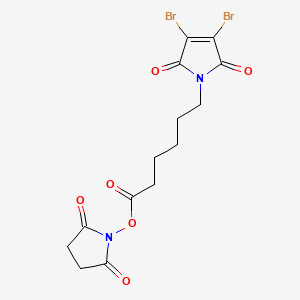
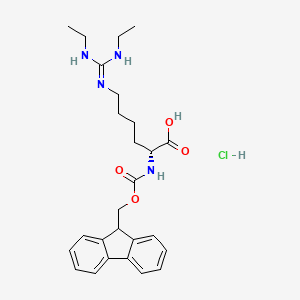
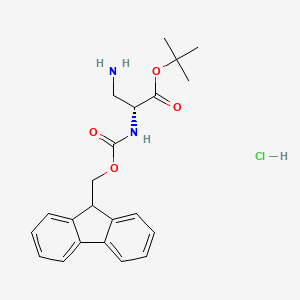

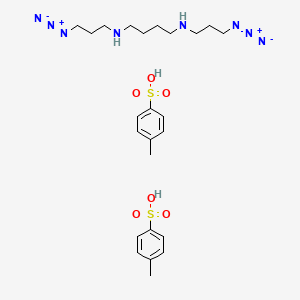
![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)
